Increased Lipophilicity via Trifluoromethoxy Group Relative to Non-Fluorinated Analogs
The trifluoromethoxy (-OCF3) group significantly enhances the compound's lipophilicity compared to analogs lacking this substituent. While direct experimental LogP data for this specific compound is not available, the calculated ALogP for a structurally related iodinated analog (4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol) is 2.58 [1]. This value is substantially higher than that of the non-fluorinated 4-Amino-2-chloro-3-pyridinol hydrochloride, which lacks the -OCF3 group and is expected to have a lower LogP due to its increased polarity and hydrogen-bonding capacity [2]. The difference in lipophilicity directly impacts membrane permeability and is a key factor in selecting a building block for central nervous system or intracellular targets.
| Evidence Dimension | Calculated Lipophilicity (ALogP) |
|---|---|
| Target Compound Data | 2.58 (ALogP for 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol analog) [1] |
| Comparator Or Baseline | 4-Amino-2-chloro-3-pyridinol hydrochloride (no -OCF3): Lower LogP expected due to increased polarity [2] |
| Quantified Difference | Significantly increased lipophilicity in the -OCF3-containing analog. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical factor for intracellular target engagement and central nervous system drug candidates.
- [1] Clinical Drug Experience Knowledgebase (CDEK). (n.d.). Compound with ALogP 2.58. Retrieved from https://cdek.crib.liu.edu View Source
- [2] PubChem. (n.d.). 4-Amino-2-chloro-3-pyridinol hydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
